

Apratastat Technical Profile

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Compound Focus: Apratastat

CAS No.: 287405-51-0

Cat. No.: S519164

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The table below summarizes the core technical information available for **Apratastat**.

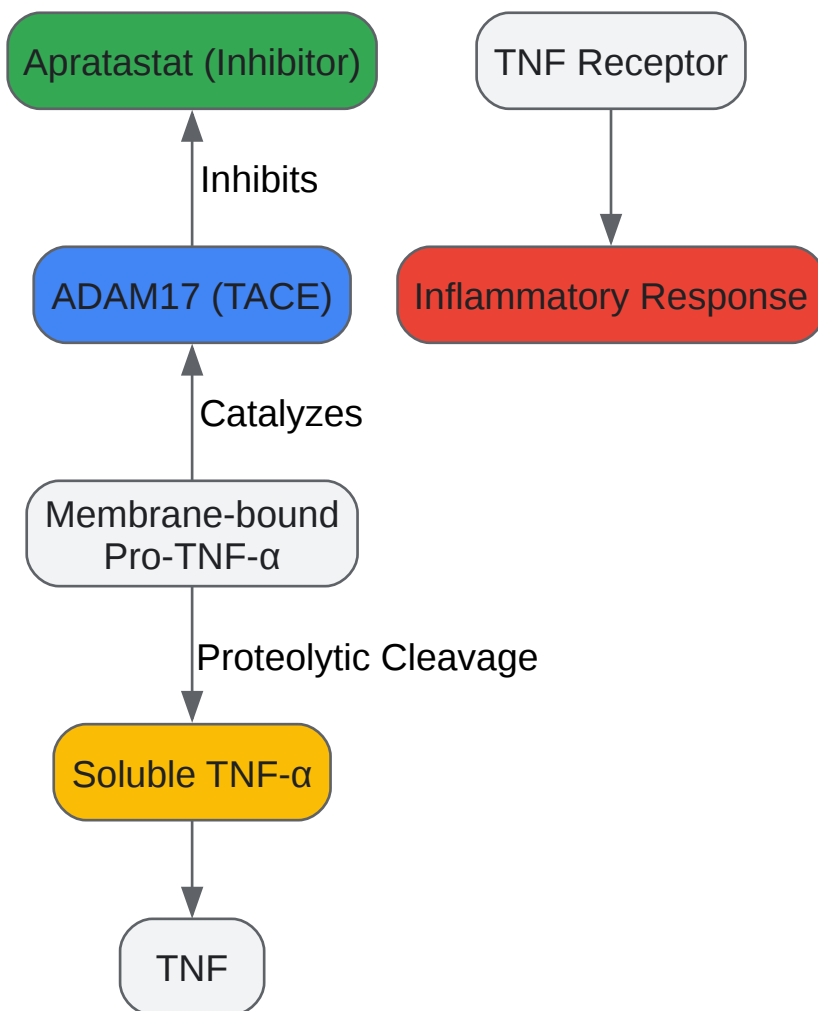
Aspect	Details
Drug Type	Small molecule [1]
Mechanism of Action	Dual inhibitor of Tumor Necrosis Factor- α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [2] [3] [1]
Primary Indication (Historical)	Rheumatoid Arthritis (RA) [2] [1]
Development Status	Discontinued after Phase II trials due to lack of efficacy [2] [1]
Key PK/PD Finding	Potently inhibited TNF- α release <i>in vitro</i> , <i>ex vivo</i> , and <i>in vivo</i> . Population mean IC ₅₀ values: 144 ng/mL (<i>in vitro</i>), 81.7 ng/mL (<i>ex vivo</i>), and 126 ng/mL in a human endotoxin-challenge model [3]

Mechanism of Action & Therapeutic Rationale

Apratastat was designed as an oral, potent, and reversible dual inhibitor targeting ADAM17 and MMPs [3] [4].

- **Role of ADAM17:** This enzyme is a key "sheddase" responsible for the proteolytic release (ectodomain shedding) of membrane-bound proteins, most notably Tumor Necrosis Factor-alpha (TNF- α) [5] [6]. TNF- α is a master regulator of inflammation, and its overproduction is a cornerstone of rheumatoid arthritis pathology.
- **Therapeutic Hypothesis:** By inhibiting ADAM17, **Apratastat** was intended to reduce the levels of soluble, active TNF- α , thereby dampening the inflammatory cascade in RA [3]. This mechanism aimed to achieve a similar anti-inflammatory effect as injectable anti-TNF antibody drugs with an oral therapy.

The following diagram illustrates the signaling pathway that **Apratastat** was designed to inhibit.



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Clinical Trial Data and Discontinuation

Despite a sound mechanistic rationale, **Apratastat** failed in clinical development.

- **Proof of Mechanism:** A population-based PK/PD study confirmed that **Apratastat** could **potently inhibit TNF- α release** in healthy human subjects challenged with endotoxin, with a calculated population mean IC₅₀ of 126 ng/mL [3]. This demonstrated that the drug was engaging its target in humans.
- **Lack of Efficacy:** Although the drug achieved exposure levels sufficient to inhibit TNF- α release, it **failed to demonstrate efficacy** in a Phase II clinical trial for rheumatoid arthritis [2] [3]. This inconsistency between biomarker response (TNF- α inhibition) and clinical outcome was noted as a key finding requiring further investigation [3].
- **Underlying Challenges:** The failure of **Apratastat** is reflective of a broader challenge in developing ADAM17 inhibitors. ADAM17 has over 80 known substrates, including factors crucial for normal development and tissue homeostasis (e.g., EGFR ligands) [5] [6]. Furthermore, achieving selectivity over other metalloproteinases (like MMPs) has been difficult, often leading to off-target effects and toxicity, which may have contributed to the lack of clinical success [7] [6].

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